molecular formula C5H10O4 B154869 2,3-Dihydroxy-3-methylbutanoic acid CAS No. 1756-18-9

2,3-Dihydroxy-3-methylbutanoic acid

Cat. No. B154869
CAS RN: 1756-18-9
M. Wt: 134.13 g/mol
InChI Key: JTEYKUFKXGDTEU-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-3-methylbutanoic acid is a chemical compound with the molecular formula C5H10O4 . It has an average mass of 134.130 Da and a monoisotopic mass of 134.057907 Da . It is also known by other names such as (±) α,β-dihydroxyisovaleric acid and ®-2,3-Dihydroxy-isovalerate .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydroxy-3-methylbutanoic acid consists of 5 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms . It has a density of 1.3±0.1 g/cm3, a boiling point of 332.2±27.0 °C at 760 mmHg, and a flash point of 168.9±20.2 °C .


Physical And Chemical Properties Analysis

2,3-Dihydroxy-3-methylbutanoic acid has a density of 1.3±0.1 g/cm3, a boiling point of 332.2±27.0 °C at 760 mmHg, and a flash point of 168.9±20.2 °C . It has a molar refractivity of 29.8±0.3 cm3, a polar surface area of 78 Å2, and a molar volume of 101.1±3.0 cm3 .

Scientific Research Applications

Chemical Properties

2,3-Dihydroxy-3-methylbutanoic acid is a hydroxy fatty acid . It has the formula C5H10O4 and an average mass of 134.131 . It is capable of donating a hydron to an acceptor, classifying it as a Bronsted acid .

Role in Wine Aroma

This compound is a precursor of relevant wine aroma compounds . It is involved in the formation of fruity ethyl esters present in wine, such as ethyl 2-hydroxy-4-methylpentanoate and ethyl 2-hydroxy-3-methylbutanoate, which are associated with powerful strawberry-smelling aroma compounds .

Presence in Alcoholic Beverages

Apart from wine, 2,3-Dihydroxy-3-methylbutanoic acid is also found in other alcoholic beverages . It is not found in distillates but is present in beer .

Role in Indoleamine 2,3-Dioxygenase (IDO)

This compound is recommended for targets such as Indoleamine 2,3-Dioxygenase (IDO) , which is an enzyme that catalyzes the first and rate-limiting step of tryptophan catabolism along the kynurenine pathway.

Role in Arp2/3 Complex

2,3-Dihydroxy-3-methylbutanoic acid is also recommended for targets such as the Arp2/3 Complex , which is a seven-subunit protein complex that plays a major role in the regulation of the actin cytoskeleton.

Role in Hydroxycarboxylic Acid Receptor (HCAR)

This compound is recommended for targets such as Hydroxycarboxylic Acid Receptor (HCAR) , which is a group of receptors that bind and are activated by hydroxycarboxylic acids.

Role in Fatty Acid Synthase (FASN)

2,3-Dihydroxy-3-methylbutanoic acid is also recommended for targets such as Fatty Acid Synthase (FASN) , which is an enzyme that catalyzes the synthesis of long-chain saturated fatty acids.

Role in Free Fatty Acid Receptor

This compound is recommended for targets such as the Free Fatty Acid Receptor , which is a group of receptors that bind and are activated by free fatty acids.

Safety and Hazards

2,3-Dihydroxy-3-methylbutanoic acid is classified as a danger according to safety information . It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2,3-dihydroxy-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEYKUFKXGDTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292206
Record name 2,3-Dihydroxy-3-methylbutanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroxy-3-methylbutanoic acid

CAS RN

1756-18-9
Record name 2,3-Dihydroxy-3-methylbutanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,beta-Dihydroxyisovaleric acid
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Record name 1756-18-9
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Record name 2,3-Dihydroxy-3-methylbutanoic acid
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Record name 2,3-dihydroxy-3-methylbutanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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